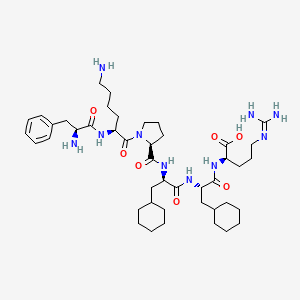
C5a Receptor agonist, mouse, human
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The C5a Receptor agonist, mouse, human is a bioactive peptide derived from the C-terminus of the complement fragment 5 anaphylatoxin (C5a). This compound functions as an agonist for the C5a receptor, playing a crucial role in regulating cellular inflammatory responses. It promotes chemotaxis, leukocyte degranulation, increased vascular permeability, and cytokine production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of the C5a Receptor agonist involves the synthesis of a peptide derived from the C-terminus of the C5a protein. The synthetic route typically includes solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. The reaction conditions involve the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate peptide bond formation .
Industrial Production Methods
For industrial production, the peptide can be synthesized using automated peptide synthesizers, which streamline the SPPS process. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to ensure high purity and quality. The final product is lyophilized to obtain a stable powder form suitable for storage and further use .
Análisis De Reacciones Químicas
Types of Reactions
The C5a Receptor agonist undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which are crucial for maintaining its three-dimensional structure.
Reduction: Reduction reactions can break disulfide bonds, leading to the unfolding of the peptide.
Substitution: Amino acid residues within the peptide can be substituted to modify its activity and stability.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), β-mercaptoethanol.
Substitution reagents: Amino acid derivatives, coupling reagents like HATU and DIC.
Major Products Formed
The major products formed from these reactions include modified peptides with altered activity, stability, and structural properties. These modifications can enhance the peptide’s therapeutic potential and reduce its immunogenicity .
Aplicaciones Científicas De Investigación
The C5a Receptor agonist has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study peptide synthesis, structure-activity relationships, and peptide-receptor interactions.
Biology: Investigated for its role in modulating immune responses, chemotaxis, and inflammation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases, sepsis, and autoimmune disorders.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations .
Mecanismo De Acción
The C5a Receptor agonist exerts its effects by binding to the C5a receptor, a G protein-coupled receptor (GPCR). Upon binding, the receptor undergoes a conformational change, leading to the activation of downstream signaling pathways. These pathways include the recruitment of β-arrestins, coupling of Gαi proteins, ERK1/2 phosphorylation, calcium mobilization, and Rho activation. These signaling events result in the secretion of cytokines, chemotaxis, and phagocytosis .
Comparación Con Compuestos Similares
Similar Compounds
C5aR1-selective agonists: BM213, BM221.
C5aR2 ligands: Various ligands with immune-activating and immune-dampening functions .
Uniqueness
The C5a Receptor agonist, mouse, human is unique due to its specific binding to the C5a receptor and its ability to modulate a wide range of immune responses. Unlike other similar compounds, it has been extensively studied for its therapeutic potential in treating inflammatory and autoimmune diseases .
Propiedades
Fórmula molecular |
C44H72N10O7 |
|---|---|
Peso molecular |
853.1 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-cyclohexylpropanoyl]amino]-3-cyclohexylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C44H72N10O7/c45-23-11-10-20-33(50-38(55)32(46)26-29-14-4-1-5-15-29)42(59)54-25-13-22-37(54)41(58)53-36(28-31-18-8-3-9-19-31)40(57)52-35(27-30-16-6-2-7-17-30)39(56)51-34(43(60)61)21-12-24-49-44(47)48/h1,4-5,14-15,30-37H,2-3,6-13,16-28,45-46H2,(H,50,55)(H,51,56)(H,52,57)(H,53,58)(H,60,61)(H4,47,48,49)/t32-,33-,34+,35-,36+,37-/m0/s1 |
Clave InChI |
YYWDMFJVGBBMHS-OWXIHBOWSA-N |
SMILES isomérico |
C1CCC(CC1)C[C@H](C(=O)N[C@@H](CC2CCCCC2)C(=O)N[C@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC4=CC=CC=C4)N |
SMILES canónico |
C1CCC(CC1)CC(C(=O)NC(CC2CCCCC2)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















